disialyllacto-N-tetraose

Necrotizing Enterocolitis Human Milk Oligosaccharides Neonatal Gut Health

Disialyllacto-N-tetraose (DSLNT) is the sole HMO carrying both α2-3 and α2-6 sialic acids on a lacto-N-tetraose core—a non-negotiable structural requirement for necrotizing enterocolitis (NEC) protection. Mono-sialylated HMOs (LSTa, LSTb, LSTc) and GOS are scientifically invalid substitutes and show no efficacy in NEC models. Procure DSLNT for definitive NEC mechanism studies, next-generation infant formula validation, Siglec receptor immunology, and biomarker quantification.

Molecular Formula C48H79N3O37
Molecular Weight 1290.1 g/mol
CAS No. 61278-38-4
Cat. No. B1598031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedisialyllacto-N-tetraose
CAS61278-38-4
Synonymsdisialyl-N-tetraose
Molecular FormulaC48H79N3O37
Molecular Weight1290.1 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O
InChIInChI=1S/C48H79N3O37/c1-13(58)49-25-16(61)4-47(45(75)76,86-38(25)29(68)19(64)7-53)79-12-24-33(72)37(27(51-15(3)60)42(82-24)85-40-31(70)22(10-56)80-43(34(40)73)83-36(21(66)9-55)28(67)18(63)6-52)84-44-35(74)41(32(71)23(11-57)81-44)88-48(46(77)78)5-17(62)26(50-14(2)59)39(87-48)30(69)20(65)8-54/h6,16-44,53-57,61-74H,4-5,7-12H2,1-3H3,(H,49,58)(H,50,59)(H,51,60)(H,75,76)(H,77,78)/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41-,42-,43-,44-,47+,48-/m0/s1
InChIKeyBTDPEAPRLHRFIA-VYZFFVDYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disialyllacto-N-tetraose (CAS 61278-38-4): Sourcing and Characterization Guide for Human Milk Oligosaccharide Research


Disialyllacto-N-tetraose (DSLNT) is a structurally complex sialylated hexasaccharide belonging to the human milk oligosaccharide (HMO) family [1]. It is characterized by a lacto-N-tetraose core with two distinct sialic acid residues: one α(2→3)-linked to the terminal galactose and one α(2→6)-linked to the internal N-acetylglucosamine [2]. This unique dual-sialylation pattern distinguishes it from the more common mono-sialylated HMOs and underpins its specific biological activities. Unlike other HMOs that may be present in bovine or porcine milk, DSLNT is either absent or exists only in trace amounts in these sources, making it a uniquely human-derived compound essential for targeted infant nutrition research and the study of neonatal gut health disorders [1].

Why Disialyllacto-N-tetraose Cannot Be Substituted by Other Sialylated HMOs or Prebiotics


Substitution of Disialyllacto-N-tetraose (DSLNT) with seemingly similar mono-sialylated HMOs (e.g., LSTa, LSTb, LSTc), its non-sialylated core (LNT), or common prebiotics like galacto-oligosaccharides (GOS) is not scientifically valid due to strict structure-function relationships. A pivotal study demonstrated that while pooled HMOs confer protection against necrotizing enterocolitis (NEC), only a specific isomer of DSLNT was identified as the protective component [1]. The non-sialylated and mono-sialylated analogs were ineffective, and GOS had no effect [1]. This profound structure-activity relationship means that the presence of both α2-3 and α2-6 linked sialic acids on the same LNT core is a non-negotiable structural requirement for specific biological activities, such as NEC prevention [2]. Consequently, procurement of DSLNT must be precise, as its biological signature cannot be replicated by structurally related compounds.

Quantitative Differentiation Guide: Disialyllacto-N-tetraose vs. Analogs in Necrotizing Enterocolitis Prevention


DSLNT Demonstrates Unique and Specific Efficacy in NEC Prevention Compared to Its Non-Sialylated and Mono-Sialylated Analogs

A landmark study isolated a specific DSLNT isomer from pooled human milk oligosaccharides (HMOs) and identified it as the sole component responsible for preventing necrotizing enterocolitis (NEC) in a neonatal rat model. Crucially, the study explicitly states that the non-sialylated and mono-sialylated analogs of DSLNT were not effective [1]. Furthermore, galacto-oligosaccharides (GOS), which are commonly added to infant formula, had no protective effect [1].

Necrotizing Enterocolitis Human Milk Oligosaccharides Neonatal Gut Health

Dose-Dependent NEC Prevention by DSLNT Analogs: Establishing a Threshold for Protection

A subsequent study designed and synthesized DSLNT analogs to refine the structural requirements for NEC prevention. A dose-dependent study was conducted in neonatal rats, comparing different disialyl glycans. The results from this study provided a dose-dependent comparison of NEC-preventing effects among these disialyl glycans, confirming the activity of certain DSLNT analogs while establishing that specific structural motifs are critical [1].

Necrotizing Enterocolitis Dose-Response Glycan Therapeutics

DSLNT Modulates Mast Cell Activity to Protect Intestinal Barrier Integrity

Research has elucidated a novel mechanism for DSLNT's protective effects, demonstrating its ability to regulate mast cell (MC) activity. In a rat model of NEC, DSLNT supplementation inhibited local accumulation of MCs and reduced levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in the ileum [1]. In vitro experiments showed that DSLNT pretreatment suppressed the release of MC products like histamine and chymase during stimulation [1].

Intestinal Barrier Function Mast Cell Regulation Immunomodulation

DSLNT's Unique Dual-Sialylation Motif Enables Broad Siglec Receptor Recognition

A recent study employing enzymatic synthesis of DSLNT and related HMOs revealed that the atypical Neu5Acα2-6GlcNAc linkage in DSLNT enables broad yet distinct recognition by Siglec receptors [1]. Using glycan microarray assays, the research showed that DSLNT and other HMOs containing this motif bind to a wider array of Siglecs compared to typical sialylated structures lacking this linkage [1].

Glycan Microarray Siglec Receptors Immune Modulation

Natural Abundance of DSLNT is Uniquely Limited to Human Milk, Creating a Supply-Demand Gap for Research

DSLNT is a unique HMO in that it is present in human milk at concentrations of 0.2–0.6 g/L but is not present in porcine milk and either absent or in trace amounts in bovine milk [1]. This contrasts with other HMOs like 2'-fucosyllactose (2'-FL) or lacto-N-neotetraose (LNnT), which can be found in other mammalian milks and are now produced at scale for infant formula supplementation.

Human Milk Oligosaccharides Biomarker Discovery Nutritional Sourcing

Targeted Application Scenarios for Disialyllacto-N-tetraose in Neonatal and Immunological Research


Necrotizing Enterocolitis (NEC) Pathogenesis and Prevention Studies

DSLNT is the definitive compound for investigating the mechanisms of NEC and developing preventive strategies. Its well-documented, specific efficacy in reducing NEC pathology scores in a validated animal model makes it indispensable for studies aiming to translate HMO benefits to clinical settings [1]. Research can leverage DSLNT to explore its effects on intestinal barrier integrity, mast cell regulation, and the modulation of inflammatory cytokines like IL-1β, IL-6, and TNF-α [2].

Development and Validation of Infant Formula Fortification Strategies

For companies developing next-generation infant formulas designed to mimic the protective benefits of human milk, DSLNT is a key reference standard and active ingredient candidate. Unlike GOS or mono-sialylated HMOs, which have been shown to be ineffective in NEC models, DSLNT provides a targeted, evidence-based approach to fortification [1]. Its use in preclinical models is essential for demonstrating the added value and biological activity of new formula compositions.

Discovery and Characterization of Siglec-Based Immunotherapeutics

DSLNT's ability to broadly engage Siglec receptors via its atypical Neu5Acα2-6GlcNAc motif positions it as a valuable tool in immunology research [3]. It can be used in glycan arrays and cell-based assays to probe Siglec-mediated immune modulation, including the regulation of inflammation and immune cell trafficking. This application is particularly relevant for developing novel anti-inflammatory or immune-oncology agents based on glycan-receptor interactions.

Development of DSLNT as a Diagnostic Biomarker for NEC Risk

Given its unique presence in human milk and its association with NEC protection, DSLNT concentration in maternal milk is being investigated as a potential non-invasive biomarker to identify breast-fed infants at higher risk of developing NEC [1]. Research in this area requires accurate quantification of DSLNT in milk samples, making high-purity DSLNT an essential analytical standard for establishing reference ranges and validating diagnostic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for disialyllacto-N-tetraose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.